molecular formula C5H10N2O2 B1598789 GLUTARALDEHYDEDIOXIME CAS No. 6635-57-0

GLUTARALDEHYDEDIOXIME

Cat. No.: B1598789
CAS No.: 6635-57-0
M. Wt: 130.15 g/mol
InChI Key: AVRPCDNPQAKCNP-XGXWUAJZSA-N
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Description

Mechanism of Action

Target of Action

Glutaraldehyde Dioxime, also known as Glutaraldehydedioxime or (1E,5E)-N,N’-dihydroxypentane-1,5-diimine or (1E,5e)-pentanedial dioxime, primarily targets proteins . It is known to react rapidly with amine groups at around neutral pH .

Mode of Action

The compound interacts with its targets through a process known as cross-linking . This involves the formation of covalent bonds between different protein molecules, leading to the creation of a network of interconnected proteins . The cross-linking process can occur through several means such as aldol condensation or Michael-type addition .

Biochemical Pathways

The cross-linking of proteins by Glutaraldehyde Dioxime can affect various biochemical pathways. It can lead to changes in protein structure and function, potentially impacting processes such as enzyme activity, signal transduction, and cellular adhesion . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Glutaraldehyde Dioxime is currently limited . .

Result of Action

The cross-linking of proteins by Glutaraldehyde Dioxime can result in significant changes at the molecular and cellular levels. This includes alterations in protein structure and function, changes in cellular morphology, and potential impacts on cell viability . In particular, the compound is known for its use as a disinfectant and sterilizer , reflecting its ability to inactivate microorganisms by cross-linking their proteins .

Action Environment

The action of Glutaraldehyde Dioxime can be influenced by various environmental factors. For instance, the compound’s reactivity with proteins can be affected by conditions such as pH , concentration , and temperature . Additionally, the compound’s action can be influenced by the presence of other substances in the environment. For example, it has been shown that the compound’s efficacy as a biocide can be enhanced by the addition of food-grade green chemical d-limonene .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutaraldehydedioxime can be synthesized through the reaction of glutaraldehyde with hydroxylamine. The reaction typically involves mixing an aqueous solution of glutaraldehyde with hydroxylamine hydrochloride under controlled pH conditions. The reaction proceeds as follows:

C5H8O2+2NH2OHC5H10N2O2+2H2O\text{C5H8O2} + 2\text{NH2OH} \rightarrow \text{C5H10N2O2} + 2\text{H2O} C5H8O2+2NH2OH→C5H10N2O2+2H2O

The reaction is usually carried out at room temperature, and the pH is maintained around 7-8 to ensure optimal conversion of the aldehyde groups to oxime groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of glutaraldehyde and hydroxylamine solutions, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Glutaraldehydedioxime undergoes various chemical reactions, including:

    Oxidation: The oxime groups can be oxidized to form nitrile oxides.

    Reduction: The oxime groups can be reduced to amines.

    Substitution: The oxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime groups under mild conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Glutaraldehydedioxime has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to modify biomolecules, such as proteins, through oxime ligation.

    Industry: Used in the production of polymers and as a crosslinking agent.

Comparison with Similar Compounds

Similar Compounds

    Glutaraldehyde: The parent compound, which contains aldehyde groups instead of oxime groups.

    Formaldehyde: A simpler aldehyde with similar crosslinking properties.

    Glyoxal: Another dialdehyde with similar reactivity.

Uniqueness

Glutaraldehydedioxime is unique due to the presence of oxime groups, which provide different reactivity compared to aldehyde groups. This allows for more specific and stable modifications of biomolecules and polymers, making it a valuable compound in various applications.

Properties

IUPAC Name

(NE)-N-[(5E)-5-hydroxyiminopentylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2/b6-4+,7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRPCDNPQAKCNP-YDFGWWAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=NO)CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C=N/O)C/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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